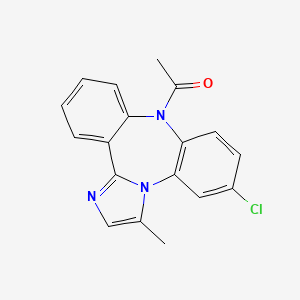
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
- 2H-dibenzo[b,f][1,3,5]triazino[1,2-d][1,4]thiazepine-2,4(3H)-dione
Uniqueness
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties. Its acetyl and chloro substituents, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62538-89-0 |
|---|---|
Formule moléculaire |
C18H14ClN3O |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
1-(17-chloro-3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H14ClN3O/c1-11-10-20-18-14-5-3-4-6-15(14)22(12(2)23)16-8-7-13(19)9-17(16)21(11)18/h3-10H,1-2H3 |
Clé InChI |
PVPAOBFPNGMSOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2N1C3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


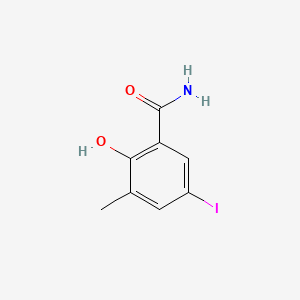

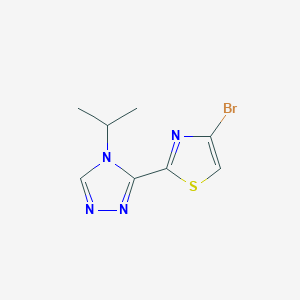
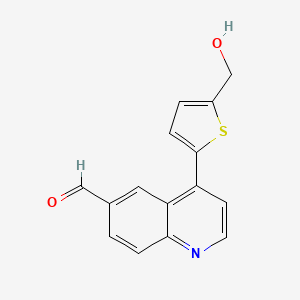

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

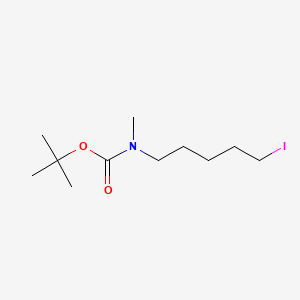
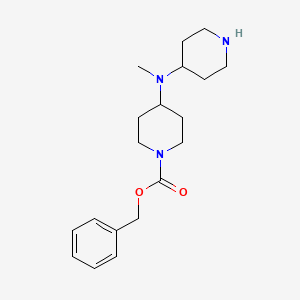
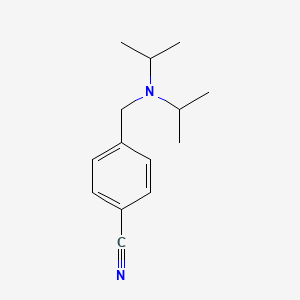
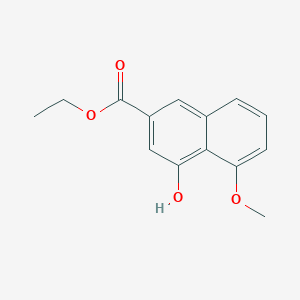
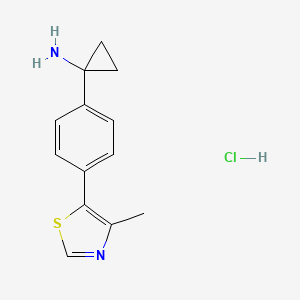
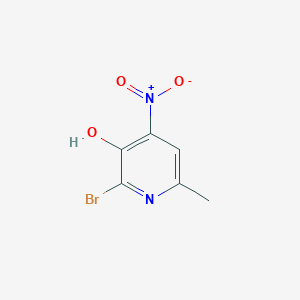
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
